molecular formula C6H10ClNO2 B12309031 hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride

hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride

Cat. No.: B12309031
M. Wt: 163.60 g/mol
InChI Key: NQOAQBCMMKJMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique structure, which includes a fused furan and pyrrolidine ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, a mixture of a suitable furan derivative and an amine can be heated in the presence of hydrochloric acid to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H

InChI Key

NQOAQBCMMKJMQP-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2CN1.Cl

Origin of Product

United States

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